利培酮D6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

利伐沙班-d6(酒石酸盐)有几个科学研究应用,包括:

化学: 用作分析化学中利伐沙班在生物样品中定量的内标。

生物学: 有助于研究利伐沙班在生物系统中的药代动力学和代谢。

医学: 用于临床研究,以了解利伐沙班在治疗神经退行性疾病方面的疗效和安全性。

作用机制

利伐沙班-d6(酒石酸盐)通过抑制胆碱酯酶,特别是乙酰胆碱酯酶和丁酰胆碱酯酶来发挥作用。这种抑制增加了突触间隙中乙酰胆碱的浓度,增强了胆碱能神经传递。 乙酰胆碱水平的升高有助于缓解与阿尔茨海默病和帕金森病相关的认知症状 .

类似化合物:

多奈哌齐: 另一种用于治疗阿尔茨海默病的胆碱酯酶抑制剂。与利伐沙班不同,多奈哌齐选择性抑制乙酰胆碱酯酶。

加兰他敏: 一种胆碱酯酶抑制剂,也调节尼古丁受体,提供额外的治疗益处。

利伐沙班-d6(酒石酸盐)的独特性: 利伐沙班-d6(酒石酸盐)的独特性在于它对乙酰胆碱酯酶和丁酰胆碱酯酶的双重抑制,这可能提供更广泛的治疗效果。 此外,氘代形式在分析应用中具有优势,由于其独特的同位素特征,在质谱法中提供了更准确的定量 .

生化分析

Biochemical Properties

Rivastigmine D6 plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This interaction increases the concentration of acetylcholine, a neurotransmitter, in the brain .

Cellular Effects

Rivastigmine D6 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting cholinesterase, it increases the concentration of acetylcholine, enhancing cholinergic neurotransmission in regions of the brain responsible for cognition .

Molecular Mechanism

The molecular mechanism of action of Rivastigmine D6 involves binding reversibly with and inactivating cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses . It also directs APP processing away from BACE1 and towards α-secretases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rivastigmine D6 change over time. Studies have shown that Rivastigmine D6 improves cognition and activities of daily living in patients with Alzheimer’s disease . Gastrointestinal adverse events limit the dose in which it can be given .

Dosage Effects in Animal Models

In animal models, the effects of Rivastigmine D6 vary with different dosages. Rivastigmine D6 dose-dependently promoted α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases . High doses may lead to undesired effects of modifying cholinesterase .

Metabolic Pathways

Rivastigmine D6 is involved in the metabolic pathway of acetylcholine. It inhibits the metabolism of acetylcholine, thereby increasing its levels .

Transport and Distribution

Rivastigmine D6 is transported and distributed within cells and tissues. It crosses the blood-brain barrier readily, with peak CSF concentrations observed 1.4-2.6 h post-dose .

Subcellular Localization

It is known that Rivastigmine D6 readily crosses the blood-brain barrier, suggesting it may localize within brain cells .

准备方法

合成路线和反应条件: 利伐沙班-d6(酒石酸盐)的合成涉及将氘原子掺入利伐沙班分子中。这通常是通过一系列将氢原子替换为氘的化学反应来实现的。 该过程始于氘代中间体的合成,然后通过与酒石酸的酯化和盐形成来制备最终产物 .

工业生产方法: 利伐沙班-d6(酒石酸盐)的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括使用氘代试剂和溶剂,然后进行诸如结晶和色谱法之类的纯化步骤以分离最终产物 .

化学反应分析

反应类型: 利伐沙班-d6(酒石酸盐)经历了几种类型的化学反应,包括:

氧化: 利伐沙班可以被氧化形成各种代谢物。

还原: 该化合物可以在特定条件下发生还原反应。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 胺和醇等亲核试剂通常用于取代反应.

相似化合物的比较

Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike rivastigmine, donepezil selectively inhibits acetylcholinesterase.

Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors, providing additional therapeutic benefits.

Tacrine: An older cholinesterase inhibitor with a higher incidence of hepatotoxicity

Uniqueness of Rivastigmine-d6 (tartrate): Rivastigmine-d6 (tartrate) is unique due to its dual inhibition of acetylcholinesterase and butyrylcholinesterase, which may provide broader therapeutic effects. Additionally, the deuterated form offers advantages in analytical applications, providing more accurate quantification in mass spectrometry due to its distinct isotopic signature .

生物活性

Rivastigmine D6, a derivative of rivastigmine, is primarily known for its role as an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease (AD) and other dementias. This article explores the biological activity of Rivastigmine D6, focusing on its pharmacodynamics, efficacy, safety profile, and comparative studies.

Rivastigmine D6 operates by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for memory and learning processes. Specifically, Rivastigmine D6 preferentially inhibits the G1 form of AChE, which is more prevalent in the brains of Alzheimer's patients compared to the G4 form found in healthy individuals .

Pharmacokinetics

- Bioavailability : Rivastigmine D6 has an oral bioavailability of approximately 40% and is rapidly absorbed with peak plasma concentrations occurring within one hour.

- Half-Life : The elimination half-life is about two hours, with complete elimination from the body occurring within 24 hours post-administration .

- Route of Administration : It can be administered orally or via a transdermal patch, with the latter providing a smoother pharmacokinetic profile and reduced fluctuations in plasma concentration compared to oral capsules .

Efficacy in Clinical Studies

Rivastigmine D6 has been evaluated in various clinical settings. A systematic review indicated that patients treated with rivastigmine showed significant improvements in cognitive function, daily living activities, and overall global functioning compared to placebo groups. The following table summarizes key findings from clinical trials:

| Outcome Measure | Rivastigmine D6 Group | Placebo Group | Mean Difference (MD) | Confidence Interval (CI) | Number of Studies |

|---|---|---|---|---|---|

| ADAS-Cog Score | Lower score indicates improvement | Higher score | -1.79 | (-2.21 to -1.37) | 6 |

| Mini-Mental State Examination (MMSE) | Higher score indicates improvement | Lower score | 0.74 | (0.52 to 0.97) | 6 |

| Activities of Daily Living | Higher score indicates improvement | Lower score | 0.20 | (0.13 to 0.27) | 6 |

| Global Impression Change | Fewer patients deteriorated | More patients deteriorated | OR 0.68 | (0.58 to 0.80) | 7 |

These results suggest that Rivastigmine D6 provides meaningful symptomatic relief for patients with Alzheimer's disease .

Safety Profile

While Rivastigmine D6 is generally well-tolerated, it is associated with a higher incidence of adverse events compared to placebo, particularly gastrointestinal issues such as nausea and vomiting. The odds ratio for experiencing at least one adverse event was found to be significantly higher in the rivastigmine group (OR 2.14; CI 1.80 to 2.53) . Notably, patients using the transdermal patch reported fewer adverse effects compared to those taking oral formulations.

Case Studies

- Case Study on Behavioral Symptoms : In a study involving two Alzheimer's patients who switched from rivastigmine patches to donepezil, both exhibited significant deterioration in behavioral and psychological symptoms of dementia (BPSD). Their Neuropsychiatric Inventory scores increased markedly after switching medications, indicating that rivastigmine may have a stabilizing effect on certain behavioral symptoms .

- Longitudinal Study on Efficacy : A longitudinal study observed that patients on rivastigmine maintained better cognitive function over time compared to those receiving standard care without cholinesterase inhibitors. This underscores the potential long-term benefits of Rivastigmine D6 in managing Alzheimer's disease symptoms .

Research Findings

Recent research has also explored novel derivatives and hybrids based on rivastigmine that exhibit enhanced biological activity against AChE and BChE while also demonstrating antioxidant properties and neuroprotection . These findings suggest a promising avenue for developing more effective treatments for Alzheimer's disease.

属性

IUPAC Name |

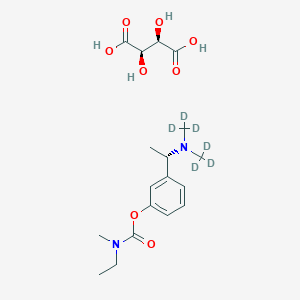

[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQHAUAXRMMOT-XVXYZIQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。